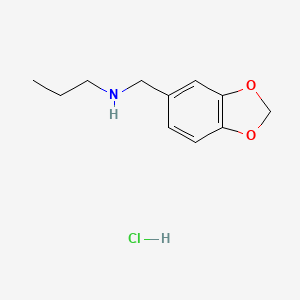![molecular formula C12H20ClNS B6319796 (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride CAS No. 1158379-98-6](/img/structure/B6319796.png)
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride, also known as MPA-HCl, is an organic compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it exists in two different forms, each of which has different properties. MPA-HCl has been used in a range of laboratory experiments, including those related to biochemistry and physiology.
Scientific Research Applications
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride has been used in a variety of scientific research applications, including those related to biochemistry and physiology. It has been used as a tool to study the effects of chirality on the activity of enzymes, as well as to study the structure and function of proteins. In addition, it has been used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The exact mechanism of action of (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is not yet fully understood. However, it is believed that this compound interacts with proteins in the body, and that this interaction can alter the activity of enzymes and other proteins. It is also believed that this compound can interact with receptors on the surface of cells, leading to changes in cell function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can interact with enzymes and other proteins in the body, leading to changes in their activity. In addition, it is believed that this compound can interact with receptors on the surface of cells, leading to changes in cell function.
Advantages and Limitations for Lab Experiments
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride has several advantages for use in laboratory experiments. It is a chiral compound, meaning it exists in two different forms, each of which has different properties. This makes it useful for studying the effects of chirality on the activity of enzymes and other proteins. In addition, this compound is relatively easy to synthesize and is stable in aqueous solution. However, it is important to note that this compound is a relatively toxic compound, and should be handled with care in the laboratory.
Future Directions
There are several potential future directions for research on (2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride. These include further research into the biochemical and physiological effects of the compound, as well as research into the mechanism of action and potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to improved methods of production, as well as the development of more efficient and cost-effective methods of purification. Finally, further research into the structure and function of proteins and enzymes could lead to a greater understanding of how this compound interacts with these molecules.
Synthesis Methods
(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride is typically synthesized using the reaction of 2-methylpropyl amine and 4-methylsulfanylphenylmethyl chloride in aqueous solution. This reaction yields a white crystalline solid which is then purified by recrystallization. The purified this compound is then dried and stored in a cool, dry place until use.
properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS.ClH/c1-10(2)8-13-9-11-4-6-12(14-3)7-5-11;/h4-7,10,13H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPKAFZBCWHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
amine hydrochloride](/img/structure/B6319777.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319783.png)
![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319793.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)
![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)
